2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
Description
The compound 2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide features a thieno[3,2-d]pyrimidin-4-one core with the following substituents:
- Position 3: Ethyl group.
- Position 7: 4-Methylphenyl group.
- Position 2: Sulfanyl (-S-) linker to an acetamide moiety, which is further substituted with a 3-fluoro-4-methylphenyl group.
The fluorine atom may enhance metabolic stability, while the thieno-pyrimidinone core is a common scaffold in kinase inhibitors and anticancer agents .
Properties
IUPAC Name |
2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O2S2/c1-4-28-23(30)22-21(18(12-31-22)16-8-5-14(2)6-9-16)27-24(28)32-13-20(29)26-17-10-7-15(3)19(25)11-17/h5-12H,4,13H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULFNISDBKNGPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=CC(=C(C=C4)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide involves multiple steps, typically starting with the preparation of the thieno[3,2-d]pyrimidine core. This core is then functionalized with various substituents to achieve the desired structure. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the compound. Industrial production methods may include optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the thieno[3,2-d]pyrimidine core.
Scientific Research Applications
Pharmacological Applications
- Antiviral Activity
-
Anticancer Potential
- Studies have shown that similar thienopyrimidine derivatives possess cytotoxic effects on cancer cells. The mechanism often involves the inhibition of specific kinases or pathways essential for cancer cell survival . Case studies have demonstrated significant tumor reduction in animal models treated with related compounds.
- Anti-inflammatory Effects
Biochemical Applications
- Proteomics Research
- Enzyme Inhibition Studies
Case Studies and Research Findings
- Antiviral Efficacy Study
- Cytotoxicity Assessment
- Inflammation Model Testing
Mechanism of Action
The mechanism of action of 2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and physiological responses. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thieno[3,2-d]Pyrimidinone Class
The following compounds share structural motifs with the target molecule:
Compound A : N-(2-Chloro-4-Methylphenyl)-2-{4-Oxo-7-Phenyl-3H,4H-Thieno[3,2-d]Pyrimidin-3-yl}Acetamide
- Core: Thieno[3,2-d]pyrimidin-4-one.
- Substituents :
- Position 3 : Acetamide linked to 2-chloro-4-methylphenyl.
- Position 7 : Phenyl group.
- Molecular Formula : C₂₁H₁₆ClN₃O₂S.
- Molecular Weight : 409.89 g/mol.
- Key Differences :
- Substituent at position 3 (acetamide vs. ethyl in the target).
- Lack of fluorine and sulfanyl groups.
- Lower molecular weight (409.89 vs. ~467 g/mol for the target).
Compound B : 2-[[3-(4-Methylphenyl)-4-Oxo-6,7-Dihydrothieno[3,2-d]Pyrimidin-2-yl]Sulfanyl]-N-[4-(Trifluoromethoxy)Phenyl]Acetamide
- Core: Partially saturated thieno[3,2-d]pyrimidin-4-one (6,7-dihydro).
- Substituents :
- Position 3 : 4-Methylphenyl.
- Position 2 : Sulfanyl-linked acetamide with 4-(trifluoromethoxy)phenyl.
- Molecular Formula : C₂₃H₂₀F₃N₃O₃S₂.
- Molecular Weight : 531.55 g/mol.
- Key Differences :
- Saturation at positions 6 and 7.
- Trifluoromethoxy group increases hydrophobicity and electron-withdrawing effects.
- Higher molecular weight (531.55 vs. ~467 g/mol for the target).
Comparative Data Table
Functional Implications
Compound B’s 4-methylphenyl at position 3 introduces aromaticity, which could enhance π-π stacking interactions .
Sulfanyl-Acetamide Linkage :
- Both the target compound and Compound B feature a sulfanyl group at position 2, which may act as a hydrogen-bond acceptor or participate in covalent interactions.
Fluorine Effects: The 3-fluoro group in the target compound likely increases metabolic stability and membrane permeability compared to non-fluorinated analogues .
Molecular Weight Trends :
- Higher molecular weight in Compound B (~531 g/mol) may limit bioavailability, whereas the target compound (~467 g/mol) balances size and functionality.
Research Context and Limitations
- Therapeutic Potential: Thieno-pyrimidinone derivatives are frequently explored as kinase inhibitors (e.g., tyrosine kinase inhibitors in and ) .
- Synthetic Feasibility : Similar compounds (e.g., ) utilize acetylation and sulfanyl incorporation, suggesting viable synthetic routes for the target .
- Data Gaps : Pharmacokinetic (e.g., IC₅₀, binding affinity) and toxicity profiles are absent in the evidence, necessitating further experimental validation.
Biological Activity
The compound 2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is a thienopyrimidine derivative. This class of compounds has garnered significant attention due to their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 477.64 g/mol. The structure features a thienopyrimidine core substituted with an ethyl group and a sulfenamide linkage, which are critical for its biological activity.
The biological activity of thienopyrimidine derivatives often involves the modulation of various cellular pathways:
- Anticancer Activity : Thienopyrimidines are known to inhibit key signaling pathways involved in cancer cell proliferation and survival. They often target proteins such as:
- Antimicrobial Properties : The compound has shown promising results against several bacterial strains. The mechanism typically involves:
Anticancer Efficacy
In vitro studies have demonstrated that the compound exhibits potent anticancer activity against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
- IC50 Values : The compound displayed IC50 values in the low micromolar range, indicating strong cytotoxic effects.
Antimicrobial Activity
The antimicrobial efficacy was assessed against both Gram-positive and Gram-negative bacteria:
- Tested Strains : Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis.
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 5 to 20 µg/mL for various strains, demonstrating significant antibacterial properties .
Case Studies
- Cancer Treatment Study : A study published in December 2023 evaluated the compound's effectiveness in xenograft models for breast cancer. Results indicated a significant reduction in tumor size compared to control groups, with mechanisms involving apoptosis induction through caspase activation.
- Antimicrobial Resistance Investigation : Research conducted on M. tuberculosis revealed that the compound not only inhibited bacterial growth but also showed potential in overcoming drug resistance when used in combination with traditional antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
